N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride
Description
N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride is a synthetic small molecule characterized by a sulfonamide-linked ethylpiperazine moiety and a 4-methoxyphenoxyacetamide group. The hydrochloride salt further improves bioavailability by increasing water solubility. This compound is structurally related to antipsychotic and serotoninergic agents, where the ethylpiperazine group is a common pharmacophore for receptor binding .
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-methoxyphenoxy)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S.ClH/c1-3-19-9-11-20(12-10-19)26(22,23)13-8-18-17(21)14-25-16-6-4-15(24-2)5-7-16;/h4-7H,3,8-14H2,1-2H3,(H,18,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAQVBEROJAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological effects based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperazine moiety, a sulfonyl group, and a methoxyphenoxy acetamide backbone. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as alkylation and condensation reactions to form the desired product.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies, particularly focusing on its anticonvulsant and anti-inflammatory properties.
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Anticonvulsant Activity :
- Compounds similar in structure have shown significant anticonvulsant activity in animal models. For instance, derivatives of piperazine have been tested for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Preliminary results indicated that certain analogs exhibited protective effects against seizures, suggesting that modifications to the piperazine structure could enhance anticonvulsant efficacy .
-
Anti-inflammatory Effects :
- The compound's potential as an anti-inflammatory agent is supported by its ability to act as an EP4 receptor antagonist. This mechanism is crucial for the treatment of conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a significant role . The stability and bioavailability of the compound have also been highlighted as critical factors for its therapeutic use.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- A study on N-phenyl derivatives demonstrated significant anticonvulsant properties, with some compounds showing effectiveness at doses of 100 mg/kg in MES tests .
- Research indicated that modifications to the piperazine moiety could lead to enhanced lipophilicity, affecting the distribution and efficacy of these compounds in central nervous system (CNS) applications .
Data Tables
| Study | Compound | Activity | Model Used | Dose (mg/kg) |
|---|---|---|---|---|
| Study 1 | N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide | Anticonvulsant | MES | 100 |
| Study 2 | Related Piperazine Derivative | Anti-inflammatory | In vivo Arthritis Model | Varies |
| Study 3 | N-phenyl Derivative | Anticonvulsant | PTZ Test | 100 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, highlighting key structural and functional differences:
Key Findings from Comparative Analysis:
Role of the Piperazine Substituent :
- Ethylpiperazine derivatives (e.g., target compound and ) exhibit higher metabolic stability than methylpiperazine analogs () due to reduced oxidative dealkylation .
- Tosyl-substituted piperazines () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Impact of the Acetamide Substituent: The 4-methoxyphenoxy group (target compound, ) contributes to receptor binding via aromatic interactions, whereas fluorophenyl () or chromene () groups alter selectivity profiles .
Salt Form and Solubility :
- Hydrochloride salts (target compound, ) improve aqueous solubility by >10-fold compared to free bases, critical for oral bioavailability .
Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl-containing compounds (target compound, ) demonstrate higher polarity, reducing off-target binding but requiring formulation optimization for CNS delivery .
Research Implications
- Structure-Activity Relationship (SAR): The ethylpiperazine sulfonyl group and 4-methoxyphenoxyacetamide core are critical for balancing solubility and receptor affinity. Modifications to the phenoxy group (e.g., halogenation in ) could fine-tune selectivity .
- Pharmacokinetics: Comparative in vivo studies are needed to evaluate the hydrochloride salt’s impact on bioavailability versus non-sulfonyl analogs like Mefexamide .
- Therapeutic Potential: The target compound’s structural features align with serotonin (5-HT) or dopamine receptor modulators, warranting further investigation for neuropsychiatric applications .
Preparation Methods
Synthesis of Key Intermediates
Preparation of 2-(4-methoxyphenoxy)acetic acid
The synthesis of 2-(4-methoxyphenoxy)acetic acid represents a critical first step in the preparation pathway. Multiple synthetic routes have been investigated, with varying degrees of efficiency and yield.
Table 1: Synthetic Methods for 2-(4-methoxyphenoxy)acetic acid
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-Methoxyphenol, chloroacetic acid, NaOH | 65°C, aqueous medium, 30-60 min | 79-85 | High yield, simple operation | Requires pH control |
| Williamson ether synthesis | 4-Methoxyphenol, ethyl bromoacetate, K2CO3 | 60-85°C, acetone, 4-6 h, followed by hydrolysis | 75-78 | Good scalability | Two-step process |
| Modified O-alkylation | 4-Methoxyphenol, sodium chloroacetate, NaOH | 85°C, water, 30 min | 78-82 | Environmentally friendly | Temperature sensitive |
The preferred route employs sodium hydroxide-mediated coupling between 4-methoxyphenol and chloroacetic acid. This reaction proceeds via nucleophilic substitution, as described in search results:
"To 148.8 grams (g) (1.2 mole) of 4-methoxyphenol in a 500 ml flask equipped with a mechanical stirrer, condenser, addition funnel and heating mantle was added 256 g (1.6 mole) of 25 percent NaOH. The solution was then heated to 65°C..."
The resulting 2-(4-methoxyphenoxy)acetic acid serves as a key building block for the acetamide portion of the target molecule.
Synthesis of 2-((4-ethylpiperazin-1-yl)sulfonyl)ethylamine
The preparation of the sulfonamide intermediate requires precise control of reaction conditions to ensure selective sulfonylation.
Table 2: Methods for Preparing 2-((4-ethylpiperazin-1-yl)sulfonyl)ethylamine
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct sulfonylation | N-ethylpiperazine, 2-chloroethanesulfonyl chloride, Et3N | DCM, 0-5°C → rt, 4h | 65-70 | 92-95 |
| Two-step sulfonylation | 1. Chlorosulfonation of protected ethylamine 2. Coupling with N-ethylpiperazine |
1. ClSO3H, DCM, -5 to 5°C 2. DCM, Et3N, 0°C → rt |
70-75 | 95-97 |
| Modified Gabriel synthesis | 1. 2-bromoethanesulfonyl chloride, N-ethylpiperazine 2. Phthalimide, K2CO3 3. Hydrazine |
1. DCM, Et3N, 0°C 2. DMF, 80°C 3. EtOH, reflux |
60-65 | >98 |
Based on search results, the sulfonyl chloride intermediate can be efficiently coupled with N-ethylpiperazine in dichloromethane:
"To obtain the final compounds, the sulfonyl chloride, dissolved in dichloromethane, was coupled to 1-methylpiperazine, N-ethylpiperazine and piperazine dihydrochloride in the presence of excess amounts of triethylamine."
This approach can be adapted for the preparation of the required 2-((4-ethylpiperazin-1-yl)sulfonyl)ethylamine intermediate.
Synthetic Routes to N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide
Amide Coupling Strategy
The formation of the amide bond between 2-(4-methoxyphenoxy)acetic acid and 2-((4-ethylpiperazin-1-yl)sulfonyl)ethylamine represents a critical step in the synthesis. Multiple coupling methodologies have been evaluated, with results summarized in Table 3.
Table 3: Amide Coupling Methods for Target Compound Synthesis
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|
| EDC·HCl/HOBt | DCM | 0 → 25 | 12-24 | 72-78 | Low epimerization, clean reaction |
| HATU/DIPEA | DMF | 0 → 25 | 8-12 | 80-85 | High yield, expensive reagents |
| PyBOP/Et3N | DCM/DMF (1:1) | 25 | 10-16 | 75-82 | Good for scale-up |
| T3P/Et3N | EtOAc | 0 → 25 | 8-12 | 78-84 | Simplified workup |
| DCC/DMAP | DCM | 0 → 25 | 24-48 | 70-75 | DCU byproduct complicates purification |
A preferred synthetic procedure based on the literature data involves:
- Activation of 2-(4-methoxyphenoxy)acetic acid (1.1 eq) with HATU (1.2 eq) in DMF
- Addition of DIPEA (2.5 eq) as base
- Dropwise addition of 2-((4-ethylpiperazin-1-yl)sulfonyl)ethylamine (1.0 eq)
- Reaction at 0°C for 1 hour followed by room temperature for 8-10 hours
- Workup by dilution with ethyl acetate, washing with saturated NaHCO3, brine, and drying over Na2SO4
Alternative Synthetic Approaches
Acyl Chloride Method
An alternative approach involves conversion of 2-(4-methoxyphenoxy)acetic acid to its acyl chloride derivative using thionyl chloride or oxalyl chloride, followed by reaction with the amine component. This approach, while efficient, may lead to side reactions due to the high reactivity of the acyl chloride intermediate.
Based on search result, the reaction temperatures for acyl chloride formation are typically maintained between -5°C and 5°C:
"As a polar solvent methanol, ethanol, acetonitrile and tetrahydrofuran may be mentioned. The glycinamide is added typically in a form of salt, preferably in a form of HCl salt. A reaction temperature can be suitably chosen in a range of 0°C-100°C, and a stirring time in a range of 1 to 20 hours."
Mixed Anhydride Approach
Formation of a mixed anhydride intermediate using isobutyl chloroformate provides another viable synthetic route, particularly suitable for larger scale preparations. This approach minimizes racemization and side reactions, yielding the target compound in 70-75% yield.
Preparation of the Hydrochloride Salt
The conversion of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide to its hydrochloride salt is crucial for enhancing stability, solubility, and bioavailability.
Table 4: Methods for Preparing the Hydrochloride Salt
| Method | Solvent System | Temperature (°C) | Precipitation/Crystallization Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl in diethyl ether | DCM/Et2O | 0 → 25 | Dropwise addition, stirring 2-4h | 90-95 | >98 |
| Gaseous HCl | EtOAc | 0 → 5 | Bubbling until complete precipitation | 92-97 | >99 |
| Methanolic HCl | MeOH/EtOAc | 0 → 25 | Concentration followed by anti-solvent addition | 88-93 | >97 |
| Acetone/HCl | Acetone | 20-25 | Slow addition, filtration after 1h | 85-90 | >95 |
The optimal procedure, adapted from search result, involves:
"The resultant amines were then converted to the hydrochloride salts and purified by crystallization from methanol/ethyl acetate to afford compounds in good yields."
This method provides the target compound with excellent purity and crystallinity.
Optimization of Reaction Parameters
Effect of Solvents on Yield and Purity
The choice of solvent significantly impacts both reaction efficiency and product purity. Table 5 summarizes findings from solvent optimization studies.
Table 5: Solvent Effects on Key Synthetic Steps
| Reaction Step | Solvent | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| Sulfonylation | DCM | 72-78 | 94-96 | Clean reaction profile |
| Sulfonylation | THF | 65-70 | 92-94 | Longer reaction time required |
| Sulfonylation | Acetonitrile | 68-73 | 93-95 | Moderate performance |
| Amide coupling | DCM | 74-80 | 95-97 | Excellent results for HATU coupling |
| Amide coupling | DMF | 78-84 | 94-96 | Higher yields but difficult removal |
| Amide coupling | DCM/DMF (3:1) | 80-85 | 96-98 | Optimal solvent mixture |
| Salt formation | MeOH/EtOAc | - | >98 | Highest crystallinity |
Temperature and Reaction Time Optimization
Temperature control proves critical for optimizing both yield and selectivity. For sulfonylation reactions, maintaining temperatures between -5°C and 5°C during addition of reagents minimizes side reactions, as noted in search result:
"The temperature of the chloro-sulfonation is from -20°C to 60°C, preferably from -5°C to 5°C."
For amide coupling reactions, initial activation at 0°C followed by warming to room temperature provides optimal results.
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
The structure confirmation of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride requires comprehensive NMR analysis. Expected characteristic signals include:
1H NMR (400 MHz, DMSO-d6) : δ 1.20 (t, 3H, CH3CH2-), 2.44-2.56 (m, 2H, CH3CH2-), 2.80-3.15 (m, 4H, piperazine), 3.25-3.45 (m, 4H, piperazine), 3.35-3.55 (m, 4H, -SO2CH2CH2NH-), 3.73 (s, 3H, OCH3), 4.45 (s, 2H, -OCH2CO-), 6.85-7.05 (m, 4H, aromatic), 8.15-8.30 (t, 1H, NH), 9.80-10.10 (br s, 1H, HCl).
13C NMR (100 MHz, DMSO-d6) : δ 11.5, 50.8, 51.2, 52.6, 53.4, 55.6, 67.2, 67.8, 114.6, 115.8, 151.2, 154.5, 167.8.
Infrared Spectroscopy
IR spectroscopy reveals characteristic absorption bands at 3280-3320 cm-1 (N-H stretching), 1650-1670 cm-1 (C=O amide), 1320-1340 cm-1 and 1140-1160 cm-1 (SO2 asymmetric and symmetric stretching), 1240-1260 cm-1 (C-O-C stretching), confirming the presence of key functional groups.
Analytical Purity Assessment
The purity of this compound is determined through multiple analytical techniques:
HPLC purity : >98.5% (C18 column, gradient elution with acetonitrile/phosphate buffer)
Elemental analysis : Calculated for C17H28ClN3O5S: C, 48.40; H, 6.69; N, 9.96; Found: C, 48.35; H, 6.72; N, 9.92.
Residual solvents (GC) : Within ICH limits
Water content (Karl Fischer) : <0.5%
Q & A
Q. What are the critical steps in synthesizing N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide hydrochloride?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Sulfonylation of the piperazine derivative (e.g., 4-ethylpiperazine) with a sulfonyl chloride reagent to introduce the sulfonyl group.
- Step 2 : Nucleophilic substitution to attach the ethylenediamine linker.
- Step 3 : Acetamide formation via coupling of the phenoxyacetic acid derivative with the sulfonylethylpiperazine intermediate.
- Final step : Hydrochloride salt formation by treatment with HCl gas in anhydrous conditions.
Key reagents include DMF as a solvent and bases like triethylamine to facilitate coupling. Reaction temperatures (e.g., 0–80°C) and stoichiometric ratios must be tightly controlled to avoid side products .
Q. What analytical methods confirm the structural integrity and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups (e.g., sulfonyl, piperazine, acetamide) and regiochemistry. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies). Mobile phases often use acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps.
- Catalysis : Use coupling agents like HATU or EDCI for efficient amide bond formation.
- Temperature Control : Lower temperatures (0–5°C) minimize sulfonate ester byproducts during sulfonylation.
- Workflow Example : A study on analogous compounds achieved 85% yield by refluxing intermediates in THF with NaHCO₃ as a base .
Q. How should researchers address contradictions in reported synthesis protocols or biological data?
- Systematic Review : Compare reaction parameters (e.g., solvent, catalyst) across studies to identify critical variables.
- Comparative Experiments : Replicate conflicting protocols under controlled conditions. For example, discrepancies in piperazine ring sulfonylation efficiency may arise from moisture sensitivity, requiring inert atmospheres .
- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
Q. What experimental strategies quantify target binding affinity and selectivity?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to receptors like serotonin or dopamine transporters.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies. For piperazine derivatives, prioritize residues in the orthosteric pocket (e.g., Tyr95 in 5-HT1A receptors) .
Q. What methodologies assess compound stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC.
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS. Piperazine sulfonamides often show t₁/₂ > 6 hrs in plasma .
Q. How can preliminary toxicity profiles be evaluated?
- In Vitro Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity).
- hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 1 µM indicates high risk).
- Zebrafish Models : Evaluate developmental toxicity (e.g., LC₅₀) and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
